7-Iodoquinolin-6-ol 7-Iodoquinolin-6-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15923539
InChI: InChI=1S/C9H6INO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H
SMILES:
Molecular Formula: C9H6INO
Molecular Weight: 271.05 g/mol

7-Iodoquinolin-6-ol

CAS No.:

Cat. No.: VC15923539

Molecular Formula: C9H6INO

Molecular Weight: 271.05 g/mol

* For research use only. Not for human or veterinary use.

7-Iodoquinolin-6-ol -

Specification

Molecular Formula C9H6INO
Molecular Weight 271.05 g/mol
IUPAC Name 7-iodoquinolin-6-ol
Standard InChI InChI=1S/C9H6INO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H
Standard InChI Key XJMLLIVTKBBPCU-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC(=C(C=C2N=C1)I)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

7-Iodoquinolin-6-ol belongs to the quinoline family, a class of heterocyclic aromatic compounds featuring a benzene ring fused to a pyridine ring. The iodine atom at position 7 and the hydroxyl group at position 6 introduce distinct electronic and steric effects that influence its reactivity and interactions (Table 1).

Table 1: Fundamental molecular properties of 7-iodoquinolin-6-ol

PropertyValueSource
CAS Registry Number1261739-39-2
Molecular FormulaC9H6INO\text{C}_9\text{H}_6\text{INO}
Molecular Weight271.06 g/mol
IUPAC Name7-Iodoquinolin-6-ol
SMILES NotationOC1=C2C(=CC=CN2)C=C(I)C=C1

The compound’s planar structure facilitates π-π stacking interactions, while the electronegative iodine atom enhances susceptibility to electrophilic substitution reactions at adjacent positions .

Synthetic Methodologies

Halogenation Strategies

Physicochemical Properties

Solubility and Lipophilicity

7-Iodoquinolin-6-ol exhibits limited aqueous solubility due to its aromatic backbone and iodine substituent. Experimental logP values for related iodinated quinolines range from 2.5–3.5, indicating moderate lipophilicity suitable for membrane penetration .

Stability and Reactivity

The compound is stable under ambient conditions but susceptible to photodehalogenation upon prolonged UV exposure. In acidic media, the hydroxyl group may undergo protonation, enhancing electrophilic substitution at electron-rich positions .

Future Directions

  • Synthetic Optimization: Developing regioselective iodination protocols to improve yields of 7-iodoquinolin-6-ol.

  • Biological Screening: Evaluating TLR inhibition and antiviral activity in in vitro models.

  • Derivatization: Exploring cross-coupled analogs for enhanced pharmacokinetic properties.

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